(4-Chloro-3-nitrophenyl)thiourea
Description
(4-Chloro-3-nitrophenyl)thiourea is a disubstituted thiourea derivative characterized by a nitro group (-NO₂) and a chlorine atom (-Cl) at the 3- and 4-positions of the phenyl ring, respectively. Its molecular structure enables diverse chemical interactions, including hydrogen bonding via the thiourea (-NH-CS-NH-) moiety and electron-withdrawing effects from the nitro and chloro substituents. This compound has garnered attention for its biological activities, particularly antimicrobial, cytotoxic, and antitubercular properties, as demonstrated in studies involving derivatives and metal complexes .
Properties
IUPAC Name |
(4-chloro-3-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O2S/c8-5-2-1-4(10-7(9)14)3-6(5)11(12)13/h1-3H,(H3,9,10,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELIAJOIVWXZBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)N)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-nitrophenyl)thiourea typically involves the reaction of 4-chloro-3-nitroaniline with thiocyanate or isothiocyanate under controlled conditions. One common method is as follows:
Starting Materials: 4-chloro-3-nitroaniline and ammonium thiocyanate.
Reaction Conditions: The reaction is carried out in an aqueous or alcoholic medium, often in the presence of a catalyst such as hydrochloric acid.
Procedure: The 4-chloro-3-nitroaniline is dissolved in the chosen solvent, and ammonium thiocyanate is added. The mixture is heated to reflux for several hours, allowing the formation of this compound.
Purification: The product is typically purified by recrystallization from a suitable solvent, such as ethanol or water.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-nitrophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder and hydrochloric acid.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of (4-Chloro-3-aminophenyl)thiourea.
Substitution: Formation of various substituted thiourea derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chloro-3-nitrophenyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism by which (4-Chloro-3-nitrophenyl)thiourea exerts its effects involves interactions with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Molecular Pathways: It may interfere with cellular signaling pathways, leading to altered cellular functions and responses.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The introduction of different substituents on the thiourea scaffold significantly alters physical properties. Key derivatives synthesized from 4-chloro-3-nitroaniline include:
| Compound Name | Substituent | Yield (%) | Melting Point (°C) | Rf Value | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| 1-(4-Chloro-3-nitrophenyl)-3-(bicyclo[2.2.1]hept-2-yl)thiourea | Bicyclo[2.2.1]hept-2-yl | 30 | 94–96 | 0.15 | 330.0 |
| 1-(4-Chloro-3-nitrophenyl)-3-(2-methylprop-2-en-1-yl)thiourea | 2-Methylprop-2-en-1-yl | 29 | 96–98 | 0.10 | 284.0 |
| 1-(4-Chloro-3-nitrophenyl)-3-prop-2-en-1-ylthiourea | Prop-2-en-1-yl | 31 | 112–114 | 0.11 | 270.0 |
| 1-(4-Chloro-3-nitrophenyl)-3-[3-(methylsulfanyl)propyl]thiourea | 3-(Methylsulfanyl)propyl | 35 | 102–103.5 | 0.11 | 270.0 |
Key Observations :
Halogen and Nitro Substitution Isomerism
Halogen position significantly impacts bioactivity. For example:
- 1-(4-Chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thiourea (MIC = 2–8 µg/mL against M. tuberculosis) shows enhanced antitubercular activity compared to non-halogenated analogs, attributed to increased lipophilicity and membrane penetration .
- 1-(3-Bromophenyl)-3-(4-chloro-3-nitrophenyl)thiourea exhibits lower cytotoxicity (CC₅₀ > 100 µM) than its 4-bromo isomer, highlighting the importance of halogen positioning in modulating toxicity .
Antimicrobial and Cytotoxic Profiles
- Anti-HIV Activity: Derivatives such as 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (Cu5 complex) show moderate anti-HIV activity (EC₅₀ = 1.5 µM), outperforming non-fluorinated analogs due to enhanced electron-withdrawing effects .
- Antitubercular Activity : Copper (II) complexes of (4-chloro-3-nitrophenyl)thiourea derivatives (e.g., complex 83 ) demonstrate synergistic effects with streptomycin, reducing MIC values by 8–16-fold against multidrug-resistant M. tuberculosis .
Cytotoxicity Trends
- Metal coordination (e.g., Cu²⁺) enhances cytotoxicity; Cu5 (41% yield) shows CC₅₀ = 8 µM, whereas the parent ligand has CC₅₀ = 25 µM .
Metal Coordination and Stability
- Copper (II) Complexes : Thiourea derivatives form stable octahedral Cu²⁺ complexes, with coordination via sulfur and nitrogen atoms. These complexes exhibit improved bioactivity, e.g., 1-(4-chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thiourea-Cu²⁺ shows a 4-fold increase in antifungal activity compared to the ligand alone .
- Zinc and Nickel Complexes : Less studied, but preliminary data suggest lower stability constants (log K = 4.2–5.8) compared to Cu²⁺ complexes (log K = 6.1–7.3), correlating with reduced antimicrobial potency .
Q & A
Q. How does substituent variation impact structure-activity relationships (SAR) in antimicrobial derivatives?
- Analysis : Compare derivatives with halogen (Br, Cl) or alkyl substituents. Bromophenyl analogs (e.g., compound 81) show enhanced activity (MIC: 4 µg/mL) due to increased lipophilicity (logP ~3.5), while methyl groups reduce potency (MIC: >64 µg/mL) . Quantitative SAR (QSAR) models using Hammett constants (σ) predict electron-withdrawing groups enhance bioactivity .
Q. What role do hyperpolarizability values play in assessing nonlinear optical (NLO) properties?
- Evaluation : Calculate first hyperpolarizability (β) via DFT. CNDCT exhibits β = 64.69 × 10 esu (64× urea), driven by charge transfer between nitro and thiourea groups, suggesting applications in organic photovoltaics . Polarizable continuum model (PCM) simulations in solvents (e.g., chloroform) confirm environmental stability .
Q. How can electron density studies guide the design of copper(II) complexes for prooxidant applications?
- Design : Synthesize Cu(II) complexes with this compound ligands. Electron density maps (AIM analysis) reveal d-orbital interactions stabilizing Cu–S bonds (bond order ~0.8). These complexes induce ROS generation in cancer cells (IC: 12 µM) via Fenton-like mechanisms, validated by DCFH-DA assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
